2,6-Diisopropyl-N,N-dimethylaniline
Overview
Description
2,6-Diisopropyl-N,N-dimethylaniline (DIDMA) is a tertiary amine . It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .
Synthesis Analysis
Reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate gave exclusively the corresponding N,N-dimethyl-substituted products . Heating of 2,6-diisopropylaniline and 2,6-diisopropyl-4-thiocyanatoaniline with methyl iodide without a solvent afforded only N-methyl derivatives .Molecular Structure Analysis
The molecular formula of 2,6-Diisopropyl-N,N-dimethylaniline is C14H23N . The average mass is 205.339 Da and the monoisotopic mass is 205.183044 Da .Chemical Reactions Analysis
2,6-Diisopropyl-N,N-dimethylaniline is used as a polymerization co-initiator in holographic photopolymer materials (HPPM) . This co-initiator effectively works upon irradiation with blue light in the presence of the dye sensitizer Fluorone which absorbs at λ 470 nm .Physical And Chemical Properties Analysis
The density of 2,6-Diisopropyl-N,N-dimethylaniline is 0.9±0.1 g/cm3 . The boiling point is 263.3±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 106.8±17.2 °C . The index of refraction is 1.518 .Scientific Research Applications
Environmental and Chemical Analysis
2,6-Diisopropyl-N,N-dimethylaniline is a significant compound in environmental and chemical analysis. Its derivatives, such as 2,6-dimethylaniline, are widely studied due to their presence in tobacco smoke and as metabolites of certain drugs like lidocaine. These compounds have been found to form DNA adducts, which are crucial in understanding carcinogenic risks and environmental pollution. The study by Gonçalves, Beland, and Marques (2001) focused on the synthesis and characterization of such DNA adducts, providing insights into the environmental impact and potential health risks associated with these compounds (Gonçalves, Beland, & Marques, 2001).
Catalysis and Polymerization
In the field of catalysis and polymerization, derivatives of 2,6-diisopropyl-N,N-dimethylaniline have shown significant utility. For instance, Valdebenito et al. (2009) explored acetamidine complexes, involving (2,6-diisopropyl-phenyl)-acetimidoyl chloride and 2,6-dimethylaniline, for ethylene polymerization. These complexes were found to be effective catalysts, offering new avenues in polymer science (Valdebenito et al., 2009).
Organic Synthesis
The compound also plays a role in organic synthesis. Jin Zi-lin (2009) detailed the synthesis of 2,6-dialkyl-4-bromoaniline, a derivative of 2,6-diisopropyl-N,N-dimethylaniline. This synthesis is critical for creating intermediates used in various industrial applications, demonstrating the compound's versatility in chemical manufacturing (Jin Zi-lin, 2009).
Photoinitiating Properties
Kolchina, Shekleina, and Shelkovnikov (2011) explored the photoinitiating properties of N-substituted 2,6-diisopropylanilines. Their research highlights the potential use of these compounds in the development of new materials with specific light-induced properties, beneficial for industries like coatings and printing (Kolchina, Shekleina, & Shelkovnikov, 2011).
Environmental Remediation
Research on the chemical oxidation of 2,6-dimethylaniline in processes like the Fenton reaction has implications for environmental remediation. Studies by Masomboon, Ratanatamskul, and Lu (2009) on the degradation pathways and efficiency of these processes provide valuable information for treating environmental pollutants derived from similar compounds (Masomboon, Ratanatamskul, & Lu, 2009).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIOUGHHXXLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062703 | |
Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-N,N-dimethylaniline | |
CAS RN |
2909-77-5 | |
Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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